1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a chemical compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 326.8 g/mol. This compound is classified under the category of tetrahydropyrazines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is often utilized in various research settings due to its unique structural features and reactivity profiles.
The synthesis of 1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be approached through several methods. One common method involves the condensation reaction between appropriate aldehydes and amines followed by cyclization to form the tetrahydropyrazine ring. The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
The molecular structure of 1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione features a complex arrangement that includes a tetrahydropyrazine core with two phenyl substituents.
InChI=1S/C18H15ClN2O2/c1-13-4-2-5-14(10-13)12-20-8-9-21(18(23)17(20)22)16-7-3-6-15(19)11-16/h2-11H,12H2,1H3
CYXPVVFAWZHDKS-UHFFFAOYSA-N
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
The structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.
The compound can undergo various chemical reactions typical for tetrahydropyrazines. These may include:
Understanding these reactions is crucial for exploring the compound's reactivity in synthetic applications or biological interactions .
The physical and chemical properties of 1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione are essential for understanding its behavior in different environments.
These properties are critical for applications in drug formulation and biological studies .
The applications of 1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione are primarily found within scientific research:
Continued research into this compound could reveal new applications and enhance its utility in various scientific fields .
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0